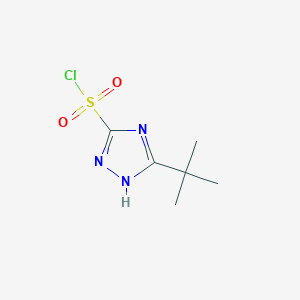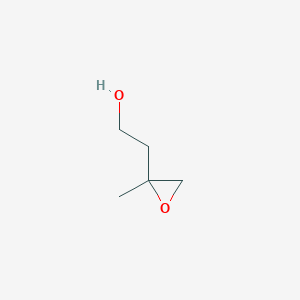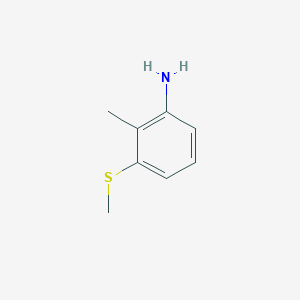
4-Methyloxan-3-one
Vue d'ensemble
Description
4-Methyloxan-3-one, also known as 4-methyltetrahydropyran-3-one, is a volatile organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. It is a colorless liquid with a fruity odor and is commonly used as a solvent in various industries. This compound is notable for its unique chemical and physical properties, making it a valuable subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyloxan-3-one can be synthesized through several methods. One common approach involves the oxidation of 4-methyltetrahydropyran-4-ol using Jones reagent (chromic acid in sulfuric acid) in acetone. The reaction is typically carried out at low temperatures to prevent over-oxidation .
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 4-methyltetrahydropyran-4-one. This process involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyloxan-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 4-methyltetrahydropyran-4-ol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of acid or base catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 4-methyltetrahydropyran-4-ol.
Substitution: Corresponding amides or esters.
Applications De Recherche Scientifique
4-Methyloxan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is utilized in the production of fragrances and flavorings due to its pleasant odor
Mécanisme D'action
The mechanism of action of 4-Methyloxan-3-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, modulating various physiological processes .
Comparaison Avec Des Composés Similaires
4-Methyloxan-3-one can be compared with other similar compounds such as:
2-Methyloxan-4-one: Similar in structure but differs in the position of the methyl group, leading to different chemical reactivity and physical properties.
4-Methyltetrahydropyran-4-one: A precursor in the synthesis of this compound, with distinct chemical properties.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and physical properties. Its ability to form stable complexes with various compounds makes it valuable in both research and industrial applications.
Propriétés
IUPAC Name |
4-methyloxan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-8-4-6(5)7/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWHGAFJBLCUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Pyrimido[4,5-d][1,3]diazine-4-thiol](/img/structure/B3385040.png)
![3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3385046.png)




